

6-bromoquinazoline-4-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromoquinazoline-4-carboxylic acid

Cat. No.: B1343833

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **6-bromoquinazoline-4-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromoquinazoline-4-carboxylic acid is a heterocyclic organic compound belonging to the quinazoline family. The quinazoline scaffold is a crucial pharmacophore found in numerous biologically active molecules, including approved drugs with anticancer properties like gefitinib and erlotinib. The presence of a bromine atom at the 6-position provides a strategic site for further functionalization via cross-coupling reactions, while the carboxylic acid at the 4-position offers a handle for amide bond formation or other modifications.^[1] This makes **6-bromoquinazoline-4-carboxylic acid** a valuable building block in medicinal chemistry and drug discovery.^[1] Accurate structural elucidation is the cornerstone of its application, ensuring the correct constitution and configuration for subsequent synthetic transformations and biological evaluation.

This guide provides a comprehensive overview of the analytical techniques and methodologies employed to unequivocally determine the structure of **6-bromoquinazoline-4-carboxylic acid**.

Spectroscopic and Analytical Characterization

The structure of **6-bromoquinazoline-4-carboxylic acid** (Molecular Formula: $C_9H_5BrN_2O_2$, Molecular Weight: 253.05 g/mol) is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- **1H NMR Spectroscopy:** The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region.[2] The protons on the quinazoline ring will appear in the aromatic region (typically 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atoms and the bromine substituent. For the 6-bromo-substituted ring, one would expect to see three distinct aromatic protons. The H-5 proton is expected to be a doublet, H-7 a doublet of doublets, and H-8 a doublet, reflecting their coupling to adjacent protons. The H-2 proton on the pyrimidine ring typically appears as a downfield singlet.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[2] The spectrum will also display distinct signals for the nine carbons of the bromo-quinazoline core, with carbons attached to electronegative atoms (N, Br) or involved in the C=N bond showing greater downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, offering definitive confirmation of the molecular formula.

- **Molecular Ion Peak:** In high-resolution mass spectrometry (HRMS), the compound will exhibit a molecular ion peak corresponding to its exact mass.
- **Isotopic Pattern:** A key diagnostic feature is the isotopic signature of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two prominent molecular ion peaks ($[M]^+$ and $[M+2]^+$) of almost equal

intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- O-H Stretch: The carboxylic acid O-H bond gives rise to a very broad and strong absorption band in the 2500-3300 cm^{-1} region.[2]
- C=O Stretch: A sharp, strong absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1730 cm^{-1} .[2]
- Aromatic Stretches: Absorptions for C=C and C=N stretching within the aromatic quinazoline ring system typically appear in the 1450-1650 cm^{-1} region.

Data Presentation: Summary of Analytical Data

The following table summarizes the expected and reported analytical data for **6-bromoquinazoline-4-carboxylic acid**.

Analytical Technique	Parameter	Observed/Expected Value	Interpretation
¹ H NMR	Chemical Shift (δ)	~10.0 - 12.0 ppm (broad s, 1H)	Carboxylic Acid (COOH) Proton[2]
	(DMSO-d ₆ , 400 MHz)	~9.0 - 9.2 ppm (s, 1H)	H-2 Proton
	~8.5 - 8.7 ppm (d, 1H)	H-5 Proton	
	~8.0 - 8.2 ppm (dd, 1H)	H-7 Proton	
	~7.8 - 8.0 ppm (d, 1H)	H-8 Proton	
¹³ C NMR	Chemical Shift (δ)	~165 - 175 ppm	Carboxylic Acid Carbonyl (C=O)[2]
	(DMSO-d ₆ , 100 MHz)	~115 - 160 ppm	9 Aromatic/Heteroaromatic Carbons
Mass Spectrometry	Molecular Ion (m/z)	~252.96 / 254.96	[M] ⁺ and [M+2] ⁺ showing a ~1:1 ratio, confirming C ₉ H ₅ ⁷⁹ BrN ₂ O ₂ and C ₉ H ₅ ⁸¹ BrN ₂ O ₂
(HRMS-ESI)	Calculated Exact Mass	252.9616	For [C ₉ H ₅ ⁷⁹ BrN ₂ O ₂ + H] ⁺
Infrared (IR)	Wavenumber (cm ⁻¹)	2500 - 3300 cm ⁻¹ (broad)	O-H Stretch of Carboxylic Acid[2]
(ATR)	1700 - 1730 cm ⁻¹ (strong)	C=O Stretch of Carboxylic Acid[2]	
1450 - 1650 cm ⁻¹ (multiple)	Aromatic C=C and C=N Stretches		

Note: Exact NMR chemical shifts are solvent-dependent and based on data from analogous quinazoline structures.[3][4]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-bromoquinazoline-4-carboxylic acid** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the exchangeable acidic proton.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific probe and solvent.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard single-pulse experiment. Set a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Typically, 16-64 scans are co-added to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). Set a spectral width of approximately 240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR).

High-Resolution Mass Spectrometry (HRMS) Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- **Acquisition:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μ L/min. Acquire spectra in both positive and negative ion modes to determine the optimal

ionization. For this molecule, positive mode detection of the protonated species $[M+H]^+$ is common.

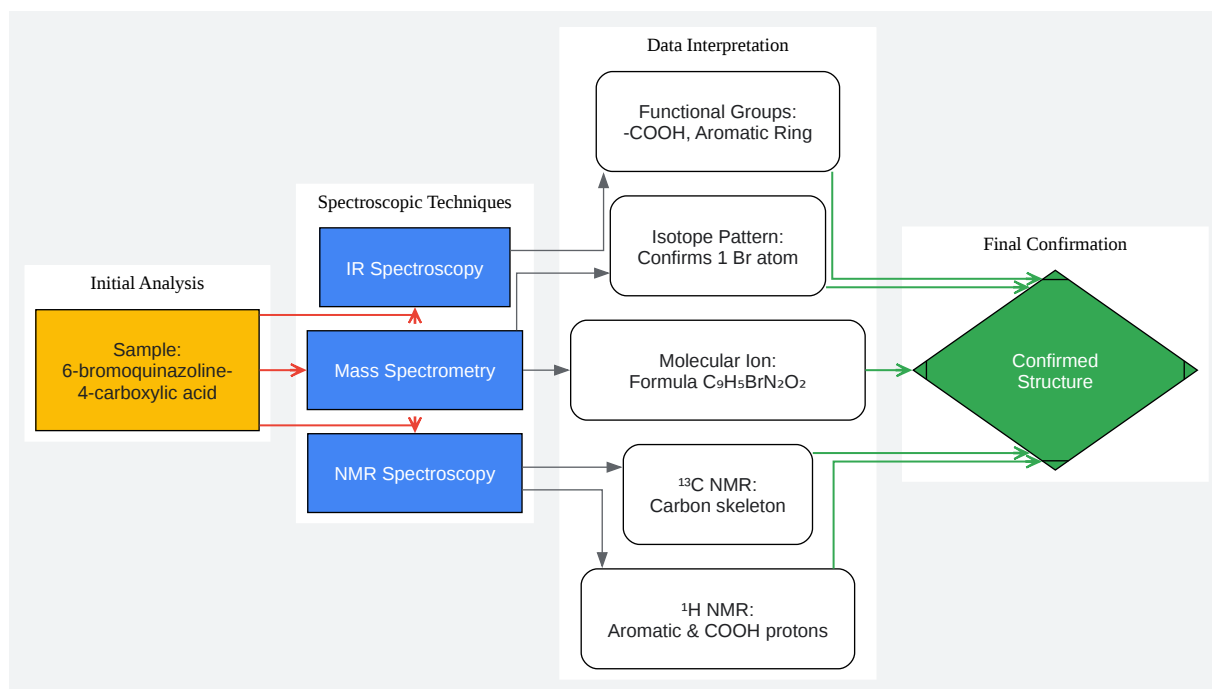
- **Data Analysis:** Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare the measured mass and isotopic pattern with the theoretical values for $C_9H_5BrN_2O_2$ to confirm the molecular formula.

Infrared (IR) Spectroscopy Protocol

- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- **Sample Preparation:** Place a small amount of the solid **6-bromoquinazoline-4-carboxylic acid** powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- **Acquisition:** Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added and averaged.
- **Data Processing:** The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum. Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Visualization of the Elucidation Process

The logical workflow for determining the structure of **6-bromoquinazoline-4-carboxylic acid** is outlined in the diagram below.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-bromoquinazoline-4-carboxylic acid structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343833#6-bromoquinazoline-4-carboxylic-acid-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com